molecular formula C18H38OS B14704193 1-(Nonane-1-sulfinyl)nonane CAS No. 25355-21-9

1-(Nonane-1-sulfinyl)nonane

Cat. No.: B14704193
CAS No.: 25355-21-9
M. Wt: 302.6 g/mol
InChI Key: VYXNJCCBPKNMBN-UHFFFAOYSA-N
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Description

1-(Nonane-1-sulfinyl)nonane is an organic compound characterized by the presence of a sulfinyl group attached to a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nonane-1-sulfinyl)nonane typically involves the reaction of nonane with a sulfinylating agent. One common method is the oxidation of nonane using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the sulfinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation and purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Nonane-1-sulfinyl)nonane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.

    Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted nonane derivatives.

Scientific Research Applications

1-(Nonane-1-sulfinyl)nonane has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Nonane-1-sulfinyl)nonane involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and interactions with enzymes or receptors.

Comparison with Similar Compounds

    Nonane: A simple alkane with similar carbon chain length but lacking the sulfinyl group.

    1-(Nonane-1-sulfonyl)nonane: A related compound with a sulfonyl group instead of a sulfinyl group.

    1-(Nonane-1-thio)nonane: A compound with a sulfide group instead of a sulfinyl group.

Uniqueness: 1-(Nonane-1-sulfinyl)nonane is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the sulfinyl functionality is required.

Properties

CAS No.

25355-21-9

Molecular Formula

C18H38OS

Molecular Weight

302.6 g/mol

IUPAC Name

1-nonylsulfinylnonane

InChI

InChI=1S/C18H38OS/c1-3-5-7-9-11-13-15-17-20(19)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

VYXNJCCBPKNMBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCS(=O)CCCCCCCCC

Origin of Product

United States

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